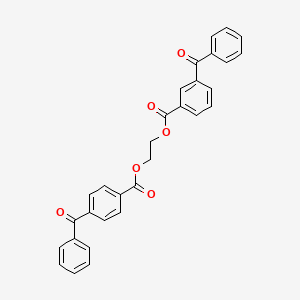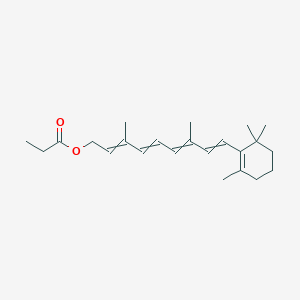
2-Bromopyridine-1-oxide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine N-oxide hydrochloride is a chemical compound with the molecular formula C5H4BrNO·HCl and a molecular weight of 210.46 g/mol . It is a white to beige crystalline powder that is hygroscopic in nature . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromopyridine N-oxide hydrochloride can be synthesized from 2-bromopyridine by oxidation to the N-oxide using a suitable peracid . The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of 2-Bromopyridine N-oxide hydrochloride involves large-scale oxidation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine N-oxide derivatives.
Reduction: Formation of 2-bromopyridine.
Substitution: Reaction with nucleophiles to form substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone or other polar solvents.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-Bromopyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromopyridine N-oxide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine N-oxide hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metals and other compounds, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparación Con Compuestos Similares
2-Bromopyridine: An isomer of 2-Bromopyridine N-oxide hydrochloride, used as an intermediate in organic synthesis.
3-Bromopyridine: Another isomer with similar applications in organic synthesis.
2-Chloropyridine: A related compound with chlorine instead of bromine, used in similar chemical reactions.
Uniqueness: 2-Bromopyridine N-oxide hydrochloride is unique due to its N-oxide functional group, which imparts distinct reactivity compared to its non-oxidized counterparts. This functional group allows for the formation of specific complexes and derivatives that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C5H4BrClNO- |
|---|---|
Peso molecular |
209.45 g/mol |
Nombre IUPAC |
2-bromo-1-oxidopyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1 |
Clave InChI |
FRYPQGMFDZBQEW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C(=C1)Br)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

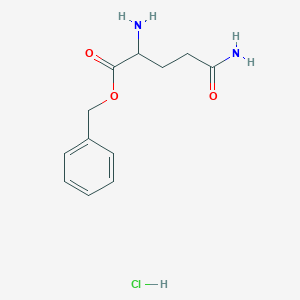
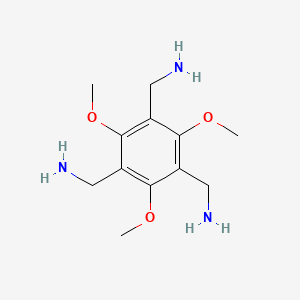
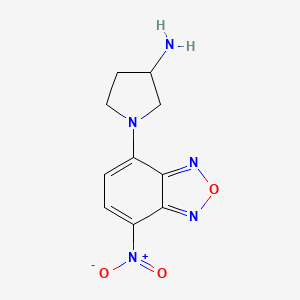
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
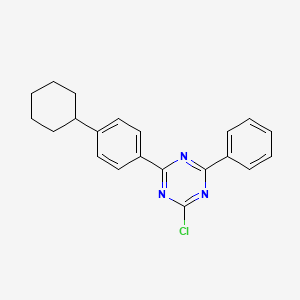
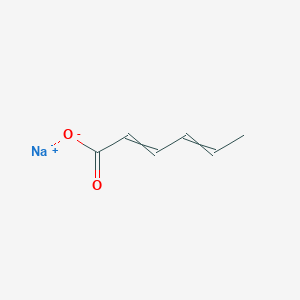
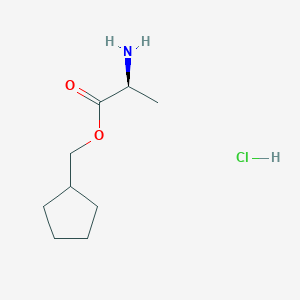
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
